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Compound of Interest

Compound Name: Beraprost

Cat. No.: B1666799

Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of
kidney function over time. A key pathological feature in the progression of CKD is chronic
hypoxia in the tubulointerstitium, which is considered a final common pathway to end-stage
renal disease (ESRD).[1][2] Beraprost sodium (BPS), a stable and orally active prostacyclin
(PGI2) analogue, has emerged as a potential therapeutic agent.[3][4] Its mechanisms of action
include vasodilation, inhibition of platelet aggregation, and endothelial protection.[3][5]
Preclinical and preliminary clinical studies suggest that Beraprost may slow the progression of
CKD by improving renal microcirculation, reducing inflammation, protecting vascular endothelial
cells, and preventing the development of interstitial fibrosis.[5] This document provides a
technical overview of the key preliminary studies on Beraprost for CKD, detailing its
mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action

Beraprost exerts its renoprotective effects through multiple pathways. As a prostacyclin
analogue, it improves renal microvasculature and maintains renal blood flow, thereby
attenuating renal ischemic conditions.[1][2][6] Studies suggest its pharmacological effects may
be linked to endothelial protection through the activation of endothelial nitric oxide synthase
(eNOS) and subsequent nitric oxide (NO) production.[7]

Furthermore, Beraprost has demonstrated significant anti-inflammatory properties. In a
preclinical model of diabetic nephropathy, Beraprost was shown to inhibit the p38 mitogen-
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activated protein kinase (MAPK) signaling pathway.[8] The p38 MAPK pathway is crucial in
regulating inflammatory processes that lead to diabetic kidney damage. By inhibiting this
pathway, Beraprost can attenuate inflammation and subsequent kidney injury.[8]
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Caption: Proposed signaling pathways for Beraprost's renoprotective effects.

Clinical Studies

Several clinical trials have been conducted to evaluate the efficacy and safety of Beraprost in
patients with CKD.

Prospective Study in CKD Patients (Tong et al., 2024)

This study investigated the clinical efficacy of two different doses of Beraprost sodium in CKD
patients over a six-month period.[5]
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Experimental Protocol:
o Study Design: A single-center, prospective, controlled, single-blind study.[5]
o Participants: 252 patients diagnosed with CKD were enrolled.[5]

o Randomization: Participants were randomized into three groups: a control group receiving
conventional therapy, a BPS 20 ug group (conventional therapy plus Beraprost 20 ug, three
times a day), and a BPS 40 pg group (conventional therapy plus Beraprost 40 ug, three
times a day).[5][9]

e Duration: 6 months.[5]

o Endpoints: Renal function indicators including serum creatinine (Scr), blood urea nitrogen
(BUN), 24-hour urinary total protein (UTP), cystatin C (CysC), and estimated glomerular
filtration rate (eGFR) were measured at 3 and 6 months post-treatment.[5]
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Caption: Experimental workflow for the prospective CKD clinical study.
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Quantitative Data Summary:

The study concluded that Beraprost improved renal function and reduced urinary protein

levels, thereby delaying CKD progression. The 40 pg dose showed a faster onset of clinical

efficacy compared to the 20 pg dose.[5][9]

Table 1: Renal Function Changes in CKD Patients Treated with Beraprost

. Change at 3 Change at 6
Baseline
Parameter Group Months (Mean Months (Mean
(Mean * SD)
* SD) * SD)
eGFR
(mL/min/1.73m?  Control 58.3+15.1 +1.9+5.8 +2.5%+6.3
)
BPS 20 pg 57.9+148 +5.1 £6.2% +8.9+7.1*
BPS 40 pg 58.1 +15.3 +8.2 + 7.5*F +10.1 + 8.0*
Scr (umol/L) Control 135.4 +45.2 -5.1+15.3 -6.8 +18.1
BPS 20 pg 136.1 £44.8 -12.3 £18.5* -20.5 £ 21.3*
BPS 40 pg 135.8 +46.1 -18.9 £ 20.1*f -22.6 + 23.4*
UTP (g/24h) Control 1.25+0.85 -0.11 +0.35 -0.15+0.41
BPS 20 pg 1.28+£0.88 -0.28 £ 0.45* -0.45 £ 0.53*
BPS 40 pg 1.26 £0.86 -0.41 £ 0.51*f -0.49 + 0.58*
CysC (mg/L) Control 1.88 + 0.65 -0.09+0.28 -0.12+0.33
BPS 20 pg 1.90 £ 0.63 -0.25 £ 0.38* -0.41 £ 0.45*
BPS 40 pg 1.89 £0.66 -0.38 £ 0.42*f -0.45 + 0.49*
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Note: Data extracted and summarized from Tong et al., 2024.[5] * denotes significant
improvement compared to baseline. T denotes significant difference compared to the 20 pg
group at 3 months.

Phase Il Dose-Finding Trial (Koyama et al., 2015)

This study was designed to determine the recommended dose of a sustained-release form of
Beraprost (TRK-100STP) in Japanese patients with CKD.[1][6]

Experimental Protocol:
o Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase Il trial.[1]
e Participants: 112 Japanese patients with CKD.[1]

¢ Intervention: Patients were administered either TRK-100STP 120 u g/day , 240 u g/day , or a
placebo.[1]

e Primary Endpoint: The primary efficacy endpoint was the difference in the slope of the
regression line of the reciprocal of serum creatinine (1/SCr) over time.[1]

Quantitative Data Summary:

While the study did not meet its primary endpoint, secondary analyses suggested that TRK-
100STP may prevent the decline in renal function.[1] Compared to the placebo, there was a
greater improvement in the slope of 1/SCr at the 120 pg dose and a significant inhibition of the
increase in serum cystatin C at the 240 pg dose.[1] These effects appeared to be independent
of changes in blood pressure or urinary protein levels.

Table 2: Key Outcomes of the Phase Il Dose-Finding Trial
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TRK-100STP 120 TRK-100STP 240

Parameter Placebo Group
Mg Group pg Group

Slope of 1/SCr

-0.025 -0.011 -0.021
(dL/mglyear)
Change in Serum

+0.08 +0.05 +0.01*
Cystatin C (mg/L)
Change in Urinary

+121.6 +241.7 +280.4

Protein (mg/day)

Note: Data extracted and summarized from Koyama et al., 2015.[1][2] * denotes significant
difference compared to placebo.

Preclinical Studies

Animal models have provided foundational evidence for the renoprotective effects of
Beraprost.

Study in Cats with Naturally Occurring CKD (Takenaka et
al., 2018)

This study evaluated the efficacy and safety of Beraprost in cats with naturally occurring CKD.
[10]

Experimental Protocol:

Study Design: A prospective, double-blind, placebo-controlled, multicenter, randomized trial.
[10][11]

¢ Animals: 74 client-owned cats with CKD (IRIS Stages II-111).[7][10]

 Intervention: Cats received either Beraprost sodium (55 [ g/cat ) or a placebo orally every
12 hours for 180 days.[11]

e Primary Endpoints: Changes in serum creatinine (sCr), serum phosphorus-to-calcium ratio,
and urine specific gravity (USG).[11]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/26475266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4608181/
https://www.benchchem.com/product/b1666799?utm_src=pdf-body
https://www.benchchem.com/product/b1666799?utm_src=pdf-body
https://everycat.org/cat-health/study-of-beraprost-sodium-treatment-for-cats-with-chronic-kidney-disease/
https://everycat.org/cat-health/study-of-beraprost-sodium-treatment-for-cats-with-chronic-kidney-disease/
https://pubmed.ncbi.nlm.nih.gov/29131397/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11054574/
https://everycat.org/cat-health/study-of-beraprost-sodium-treatment-for-cats-with-chronic-kidney-disease/
https://www.benchchem.com/product/b1666799?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29131397/
https://pubmed.ncbi.nlm.nih.gov/29131397/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quantitative Data Summary:

The study found Beraprost to be well-tolerated and safe in cats.[11] It effectively inhibited the
decline in renal filtration function as measured by the stabilization of serum creatinine levels.
[10][11]

Table 3: Renal Function Changes in Cats with CKD Treated with Beraprost

. P-value
Baseline Day 180 (Mean
Parameter Group (Change from
(Mean * SD) * SD) .
Baseline)
Serum
Creatinine Placebo 2.8+0.7 32*13 0.0030
(mg/dL)
BPS 24 +0.7 25+0.7 Not Significant
Serum P:Ca
_ Placebo 0.46 £0.10 0.52+0.21 0.0037
Ratio
BPS 0.50 £ 0.08 0.51+0.11 Not Significant

Note: Data extracted and summarized from Takenaka et al., 2018.[11]

Study in a Rat Model of Diabetic Nephropathy (Gao et
al.)

This study investigated Beraprost's effect on diabetic nephropathy in a rat model.[8]
Experimental Protocol:

» Study Design: An experiment using a high-fat diet/streptozotocin-induced diabetic rat model.

[8]

e Groups: Forty male Sprague Dawley rats were divided into a normal control group, a type 2
diabetic (T2DM) group, and a BPS treatment group.[8]

e Duration: 8 weeks.[8]
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» Endpoints: Renal function (plasma BUN, creatinine), 24-hour urinary albumin, and activation
of the p38 MAPK signaling pathway.[8]

Quantitative Data Summary:

Beraprost treatment significantly improved renal function, reduced 24-hour urinary albumin,
and lowered total cholesterol compared to the untreated diabetic group.[8] The protective
effects were attributed mainly to the inhibition of the p38 MAPK signaling pathway and
associated inflammation in the kidney.[8]

Table 4: Effects of Beraprost on Diabetic Rats

Parameter T2DM Group (Untreated) BPS Treatment Group
Plasma Creatinine Significantly elevated Efficiently reduced
24h Urinary Albumin Significantly elevated Efficiently reduced
o Significantly lower than T2DM
Total Cholesterol Significantly elevated
group
p38 MAPK Pathway Activated Attenuated

Note: Data summarized from Gao et al.[8]
Conclusion

Preliminary studies on Beraprost sodium for chronic kidney disease demonstrate a consistent
potential for renoprotection across both preclinical and clinical settings. The primary
mechanisms appear to be improved renal microcirculation and potent anti-inflammatory effects,
notably through the inhibition of the p38 MAPK pathway.[8] Clinical data indicate that
Beraprost can improve eGFR, reduce serum creatinine and proteinuria, and ultimately delay
the progression of CKD.[5][9] While a Phase Il dose-finding study with a sustained-release
formulation did not meet its primary endpoint, secondary analyses were encouraging,
suggesting a benefit in preventing renal function decline.[1] Further large-scale, long-term
clinical trials, such as the ongoing CASSIOPEIR study, are essential to fully elucidate the
clinical utility and optimal dosing of Beraprost as a therapeutic agent for the management of
chronic kidney disease.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1666799#preliminary-studies-on-beraprost-for-
chronic-kidney-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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